molecular formula C16H16N2O4S B4897373 N'-(1,3-benzodioxol-5-ylmethylene)-2,4-dimethylbenzenesulfonohydrazide

N'-(1,3-benzodioxol-5-ylmethylene)-2,4-dimethylbenzenesulfonohydrazide

Cat. No. B4897373
M. Wt: 332.4 g/mol
InChI Key: FCBLLKHQWIKTHW-MFOYZWKCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(1,3-benzodioxol-5-ylmethylene)-2,4-dimethylbenzenesulfonohydrazide, also known as BDMBH, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a hydrazide derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of N'-(1,3-benzodioxol-5-ylmethylene)-2,4-dimethylbenzenesulfonohydrazide is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. N'-(1,3-benzodioxol-5-ylmethylene)-2,4-dimethylbenzenesulfonohydrazide has also been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and urease, which may contribute to its cytotoxic effects.
Biochemical and Physiological Effects:
In addition to its anticancer properties, N'-(1,3-benzodioxol-5-ylmethylene)-2,4-dimethylbenzenesulfonohydrazide has also been shown to exhibit a range of other biochemical and physiological effects. For example, N'-(1,3-benzodioxol-5-ylmethylene)-2,4-dimethylbenzenesulfonohydrazide has been shown to exhibit anti-inflammatory activity, as well as antioxidant and antimicrobial properties. N'-(1,3-benzodioxol-5-ylmethylene)-2,4-dimethylbenzenesulfonohydrazide has also been studied for its potential applications in the treatment of certain neurological disorders, such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of N'-(1,3-benzodioxol-5-ylmethylene)-2,4-dimethylbenzenesulfonohydrazide is its relatively low toxicity, which makes it a promising candidate for further investigation in preclinical studies. However, one limitation of N'-(1,3-benzodioxol-5-ylmethylene)-2,4-dimethylbenzenesulfonohydrazide is its limited solubility in aqueous solutions, which may make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on N'-(1,3-benzodioxol-5-ylmethylene)-2,4-dimethylbenzenesulfonohydrazide. One area of interest is in the development of novel analogs of N'-(1,3-benzodioxol-5-ylmethylene)-2,4-dimethylbenzenesulfonohydrazide with improved solubility and potency. Another potential direction is in the investigation of the potential applications of N'-(1,3-benzodioxol-5-ylmethylene)-2,4-dimethylbenzenesulfonohydrazide in combination with other anticancer agents, such as chemotherapy drugs. Finally, further research is needed to fully elucidate the mechanism of action of N'-(1,3-benzodioxol-5-ylmethylene)-2,4-dimethylbenzenesulfonohydrazide and to identify potential molecular targets for its anticancer activity.

Synthesis Methods

The synthesis of N'-(1,3-benzodioxol-5-ylmethylene)-2,4-dimethylbenzenesulfonohydrazide involves the reaction of 2,4-dimethylbenzenesulfonylhydrazide with salicylaldehyde in the presence of a catalyst such as acetic acid. The resulting product is a yellow crystalline solid that can be purified through recrystallization.

Scientific Research Applications

N'-(1,3-benzodioxol-5-ylmethylene)-2,4-dimethylbenzenesulfonohydrazide has been studied for its potential applications in a variety of scientific fields, including medicinal chemistry, biochemistry, and pharmacology. One of the most promising applications of N'-(1,3-benzodioxol-5-ylmethylene)-2,4-dimethylbenzenesulfonohydrazide is as a potential anticancer agent. Studies have shown that N'-(1,3-benzodioxol-5-ylmethylene)-2,4-dimethylbenzenesulfonohydrazide exhibits cytotoxic effects against a range of cancer cell lines, including breast cancer, lung cancer, and colon cancer.

properties

IUPAC Name

N-[(Z)-1,3-benzodioxol-5-ylmethylideneamino]-2,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S/c1-11-3-6-16(12(2)7-11)23(19,20)18-17-9-13-4-5-14-15(8-13)22-10-21-14/h3-9,18H,10H2,1-2H3/b17-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCBLLKHQWIKTHW-MFOYZWKCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NN=CC2=CC3=C(C=C2)OCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N/N=C\C2=CC3=C(C=C2)OCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49826943
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N'-[(Z)-1,3-benzodioxol-5-ylmethylidene]-2,4-dimethylbenzenesulfonohydrazide

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